3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is an organic compound with the molecular formula C14H21NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL typically involves the reaction of 4-cyclopentyloxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-cyclopentyloxyphenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(4-cyclopentyloxyphenyl)propan-1-amine.
Substitution: Formation of 3-chloro-3-(4-cyclopentyloxyphenyl)propan-1-OL.
Scientific Research Applications
3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propan-1-OL
- 3-Amino-3-(4-chlorophenyl)propan-1-OL
- 3-Amino-3-(4-pentylphenyl)propan-1-OL
Uniqueness
3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-amino-3-(4-cyclopentyloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2 |
InChI Key |
GEYDFKOBKUESCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.